1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene
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Overview
Description
1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methyl group and an octylphosphoryl group attached to a 4-methylphenyl group
Preparation Methods
The synthesis of 1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of p-toluene ethynyl bromide and cesium carbonate in dimethyl sulfoxide, followed by extraction with ether .
Chemical Reactions Analysis
1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens, nitro groups, or alkyl groups are introduced using reagents such as halogens, nitric acid, or alkyl halides.
Scientific Research Applications
1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or bind to receptors that regulate cellular signaling .
Comparison with Similar Compounds
1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene can be compared with other similar compounds, such as:
1-Methyl-4-(phenylmethyl)benzene: This compound has a similar benzene ring structure but lacks the octylphosphoryl group, resulting in different chemical properties and reactivity.
1-Methyl-4-(4-methylphenyl)benzene: This compound is similar but does not contain the phosphoryl group, affecting its interactions with other molecules and its applications.
1-Methyl-4-(4-methylphenoxy)benzene: This compound has an ether linkage instead of the phosphoryl group, leading to different chemical behavior and uses.
Properties
IUPAC Name |
1-methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31OP/c1-4-5-6-7-8-9-18-24(23,21-14-10-19(2)11-15-21)22-16-12-20(3)13-17-22/h10-17H,4-9,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJLWFPBJBSMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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